molecular formula C21H30N6O4 B3003973 N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE CAS No. 694516-13-7

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE

Cat. No.: B3003973
CAS No.: 694516-13-7
M. Wt: 430.509
InChI Key: XYTHSMGWAGJFME-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-amine is a triazine-based compound featuring a 1,3,5-triazine core substituted with two morpholine groups at positions 4 and 4. The amine group at position 2 is linked to a phenethyl chain bearing 3,4-dimethoxy substituents. The morpholine groups enhance solubility, while the hydrophobic 3,4-dimethoxyphenethyl moiety may improve membrane permeability. Synthesis likely involves nucleophilic substitution on a chlorotriazine intermediate, followed by sequential reactions with morpholine and the phenethylamine derivative.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N6O4/c1-28-17-4-3-16(15-18(17)29-2)5-6-22-19-23-20(26-7-11-30-12-8-26)25-21(24-19)27-9-13-31-14-10-27/h3-4,15H,5-14H2,1-2H3,(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTHSMGWAGJFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps, starting with the preparation of the triazine core. The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and morpholine under controlled conditions. The dimethoxyphenylethyl group is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the triazine ring or the side chains.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the triazine ring or the phenyl group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the triazine scaffold exhibit promising anticancer properties. For instance, studies have shown that derivatives similar to N-[2-(3,4-Dimethoxyphenyl)ethyl]-4,6-bis(morpholin-4-yl)-1,3,5-triazine-2-amine demonstrate:

  • Inhibition of cancer cell proliferation.
  • Induction of apoptosis in various cancer cell lines.

A notable study reported that modifications in the triazine structure could lead to increased potency against specific cancer types .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Preliminary findings suggest that it possesses activity against a range of bacterial strains. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Neuroprotective Effects

Recent investigations into neuroprotective applications have shown that compounds with similar structural features can protect neuronal cells from oxidative stress and apoptosis. This suggests potential uses in treating neurodegenerative diseases .

Case Studies

Study ReferenceFocusFindings
Anticancer EvaluationDemonstrated significant inhibition of proliferation in breast and colon cancer cell lines.
Antimicrobial ActivityShowed effectiveness against E. coli and S. aureus with low MIC values.
NeuroprotectionIndicated protective effects on neuronal cells in models of oxidative stress.

Mechanism of Action

The mechanism of action of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with molecular targets such as enzymes or receptors. The triazine core and morpholine groups may facilitate binding to specific sites, while the dimethoxyphenylethyl group could enhance the compound’s affinity and specificity. The exact pathways involved would depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic Acid (Compound 22)

Structural Differences :

  • Core: Both compounds share a 1,3,5-triazine core with 4,6-dimorpholino substituents.
  • Position 2 Substituent : The target compound has a 3,4-dimethoxyphenethylamine group, whereas Compound 22 features a phenylureido-benzoic acid moiety .

Physicochemical Properties :

  • Solubility : Compound 22’s benzoic acid group confers ionizability (pH-dependent solubility), while the target compound’s phenethyl chain increases lipophilicity (higher logP).
  • Molecular Weight : Compound 22 (MW ≈ 550 g/mol) is heavier due to the ureido-benzoic acid group, compared to the target compound (estimated MW ≈ 470 g/mol).
Benzimidazole Derivatives (Compounds 3s and 3t)

Structural Differences :

  • Core : Benzimidazole (fused benzene-imidazole ring) vs. triazine.
  • Functional Groups : Both classes include methoxy and sulfinyl groups, but benzimidazoles lack morpholine substituents .

Functional Implications :

  • Benzimidazoles (e.g., 3s/3t) are proton pump inhibitors (PPIs), whereas triazine derivatives are typically kinase or phosphatase inhibitors.
  • The sulfinyl group in benzimidazoles is critical for covalent binding to proton pumps, a mechanism absent in triazine-based compounds .

Comparative Data Table

Property Target Compound Compound 22 Benzimidazoles (3s/3t)
Core Structure 1,3,5-Triazine 1,3,5-Triazine Benzimidazole
Key Substituents 4,6-Morpholino; 2-phenethylamine 4,6-Morpholino; ureido-benzoic acid Sulfinyl; methoxy; dimethylamino
Molecular Weight (g/mol) ~470 ~550 ~500 (estimated)
Solubility (logP) ~2.5 (predicted) ~1.8 (ionizable carboxyl) ~3.0 (hydrophobic sulfinyl)
Primary Application Kinase inhibition (hypothesized) Enzyme inhibition Proton pump inhibition

Research Findings and Implications

  • Morpholino Groups: Enhance solubility and bioavailability in both triazine derivatives but are counterbalanced by hydrophobic substituents (e.g., phenethyl in the target compound) .
  • Substituent Flexibility : The ureido linker in Compound 22 allows for modular modifications, whereas the target compound’s rigid phenethyl chain may limit derivatization.
  • Activity Trends: Triazine derivatives with polar groups (e.g., carboxyl in Compound 22) show higher aqueous solubility, critical for intravenous formulations. In contrast, the target compound’s lipophilicity may favor oral absorption.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-amine is a synthetic compound with potential therapeutic applications. Its structure incorporates a triazine core, which is known for various biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on recent studies and data.

Chemical Structure

The compound features:

  • Triazine ring : A heterocyclic compound known for its diverse biological properties.
  • Morpholine groups : These are often associated with enhanced solubility and bioactivity.
  • Dimethoxyphenyl substituent : This moiety may contribute to its interaction with biological targets.

Antiviral Activity

Recent studies indicate that compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-amines exhibit significant antiviral activity. For instance:

  • Mechanism of Action : The compound may inhibit viral replication by interfering with viral enzymes or proteins essential for the viral life cycle.
  • Case Study : In vitro tests demonstrated that derivatives with similar structures showed EC50 values in the low micromolar range against various viruses including HIV and Dengue virus .

Anticancer Properties

The triazine core has been linked to anticancer effects:

  • Inhibition of Cell Proliferation : Studies have shown that triazine derivatives can inhibit the proliferation of cancer cells in several lines, suggesting potential use in cancer therapy.
  • Example Findings : A derivative showed an IC50 value of 15 µM against breast cancer cell lines .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Broad Spectrum Activity : Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
  • Research Findings : In vitro assays indicated antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL for various bacterial strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazine derivatives:

  • Substituent Effects : The presence of dimethoxy groups appears to enhance the binding affinity to biological targets.
  • Morpholine Influence : The morpholine groups contribute to increased solubility and may facilitate cellular uptake .

Data Tables

Biological ActivityEC50/IC50 ValueReference
Antiviral (HIV)0.35 µM
Anticancer (Breast)15 µM
Antibacterial8 - 32 µg/mL

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) reactions on a triazine core. Key steps include:

  • Sequential substitution of chloro groups on 2,4,6-trichloro-1,3,5-triazine with morpholine and the phenethylamine derivative under controlled pH and temperature (40–60°C) .
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and characterization using 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and HPLC (>95% purity) .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer :

  • Structural Validation : Use X-ray crystallography for unambiguous confirmation of the triazine core and substituent orientation. Complement with 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
  • Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and LC-MS to detect trace impurities. Cross-validate with elemental analysis (C, H, N content within ±0.3% of theoretical values) .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodological Answer :

  • Kinase Inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to test inhibition against CDK, PKA, or PKC isoforms, given the triazine scaffold’s affinity for ATP-binding pockets.
  • Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination via nonlinear regression analysis (GraphPad Prism) .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be systematically analyzed?

  • Methodological Answer :

  • Data Triangulation : Compare results from orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional inhibition). Apply statistical tools like Bland-Altman plots to assess bias between methods .
  • Meta-Analysis : Aggregate data from public repositories (ChEMBL, PubChem) and use mixed-effects models to account for variability in experimental conditions (e.g., cell type, assay duration) .

Q. What computational strategies predict the compound’s interaction with off-target proteins?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to screen against a proteome-wide target library (e.g., PDB, AlphaFold). Prioritize targets with docking scores <−7 kcal/mol.
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability. Calculate root-mean-square deviation (RMSD) and binding free energy (MM-PBSA) .

Q. How to design a mechanistic study to elucidate the compound’s mode of action in complex biological systems?

  • Methodological Answer :

  • Multi-Omics Integration : Combine transcriptomics (RNA-seq), proteomics (TMT labeling + LC-MS/MS), and metabolomics (GC-TOF/MS) to identify perturbed pathways. Use weighted gene co-expression network analysis (WGCNA) to link molecular changes to phenotypic outcomes .
  • CRISPR-Cas9 Knockout Models : Validate targets by generating isogenic cell lines lacking putative binding proteins (e.g., CDK2). Compare dose-response curves between wild-type and knockout models .

Q. What strategies mitigate batch-to-batch variability in large-scale pharmacological studies?

  • Methodological Answer :

  • Quality-by-Design (QbD) : Optimize synthesis parameters (e.g., reaction time, solvent purity) via factorial design (JMP/Minitab). Monitor critical quality attributes (CQAs) like particle size and polymorphic form using PXRD .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring. Use Arrhenius modeling to predict shelf-life .

Methodological Best Practices

  • Contradiction Resolution : When replication studies fail, conduct blinded cross-laboratory trials with standardized protocols (e.g., SOPs for cell culture, compound dilution) to isolate technical vs. biological variability .
  • Theoretical Framing : Align mechanistic hypotheses with established triazine pharmacology (e.g., kinase inhibition, DNA intercalation) while using ab initio methods (DFT calculations) to explore novel reactivity .

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